Neuronostatin-13 (human)

GPR107 Somatostatin Receptor Specificity

Neuropeptide research faces a critical selectivity barrier: somatostatin gene-derived peptides routinely cross-react with SST1-5 receptors, obscuring GPR107-specific signaling. Neuronostatin-13 (human) (CAS 1096485-24-3) resolves this-it signals exclusively through orphan receptor GPR107 with no somatostatin receptor binding, enabling unambiguous pathway dissection. • C-terminal amidation is mandatory for bioactivity; non-amidated analogs are completely inactive in vivo, ensuring only the correct fully processed peptide yields reproducible results • Validated in vivo pharmacology: biphasic pressor response (sympathetic activation + vasopressin-mediated vasoconstriction) and a -46.9% reduction in food intake at 15 ng/g i.p. • Supplied as lyophilized powder, ≥98% HPLC purity, with full Certificate of Analysis including MS and HPLC chromatograms Ambient temperature shipping with desiccant. Custom aliquoting available for bulk orders.

Molecular Formula C64H110N20O16
Molecular Weight 1415.7 g/mol
Cat. No. B612599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuronostatin-13 (human)
Molecular FormulaC64H110N20O16
Molecular Weight1415.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)N)N
InChIInChI=1S/C64H110N20O16/c1-32(2)27-40(66)55(92)77-42(20-16-26-72-64(70)71)56(93)79-44(22-24-50(68)87)59(96)83-47(30-39-17-12-11-13-18-39)62(99)81-46(29-34(5)6)61(98)80-43(21-23-49(67)86)58(95)78-41(19-14-15-25-65)57(94)84-48(31-85)63(100)82-45(28-33(3)4)60(97)76-38(10)54(91)75-37(9)53(90)74-36(8)52(89)73-35(7)51(69)88/h11-13,17-18,32-38,40-48,85H,14-16,19-31,65-66H2,1-10H3,(H2,67,86)(H2,68,87)(H2,69,88)(H,73,89)(H,74,90)(H,75,91)(H,76,97)(H,77,92)(H,78,95)(H,79,93)(H,80,98)(H,81,99)(H,82,100)(H,83,96)(H,84,94)(H4,70,71,72)/t35-,36-,37-,38-,40-,41-,42-,43-,44-,45-,46-,47+,48-/m0/s1
InChIKeyFOBROQPAHZFJIA-QACLBKBCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neuronostatin-13 (human) Overview


Neuronostatin-13 (human) is a 13-amino acid peptide hormone with a C-terminal amidation (Sequence: LRQFLQKSLAAAA-NH2; CAS: 1096485-24-3) encoded by the pro-somatostatin gene [1]. Its primary structure is highly conserved across human, chimpanzee, and other mammals . Unlike the classic isoform somatostatin-14, neuronostatin-13 signals through the orphan G protein-coupled receptor GPR107 and does not bind to somatostatin receptors [2]. This foundational mechanistic divergence underpins its distinct physiological profile, making it a specific tool for investigating neuroendocrine and cardiovascular regulation independent of the somatostatinergic axis [3].

Why Neuronostatin-13 (human) Cannot Be Substituted


While encoded by the same pro-hormone, neuronostatin-13 is not interchangeable with somatostatin-14 or other somatostatin analogs. The peptides share minimal sequence homology and operate through entirely distinct receptor systems [1]. Critically, the C-terminal amidation of neuronostatin-13 is an absolute requirement for its in vivo bioactivity; non-amidated neuronostatin-13 completely fails to elicit the characteristic effects on food intake, gastric emptying, or blood pressure [2]. Substitution with the longer neuronostatin-19 isoform also yields a different, monophasic cardiovascular profile [3]. Therefore, selecting the correct, fully amidated neuronostatin-13 peptide is essential for experimental reproducibility and for specifically targeting the GPR107 signaling pathway without confounding cross-activity at somatostatin receptors (SST1-5) [4].

Neuronostatin-13 (human) Product-Specific Evidence


Exclusive GPR107 Receptor Activation

Neuronostatin-13 (human) exerts its biological effects exclusively via the orphan GPCR, GPR107, whereas somatostatin-14 acts on the five somatostatin receptor subtypes (SST1-5). Knockdown of GPR107, but not the related orphan receptors GPR56 or GPR146, completely abolishes cellular responsiveness to neuronostatin-13 [1]. In vivo, siRNA-mediated knockdown of GPR107 in rats abolishes the characteristic biphasic increase in mean arterial pressure (MAP) induced by centrally administered neuronostatin-13, confirming the functional exclusivity of this receptor-ligand pair [1].

GPR107 Somatostatin Receptor Specificity Signal Transduction

Pituitary Hormone Selectivity vs. Somatostatin

In a primate model (baboon primary pituitary cell cultures) that closely mirrors human physiology, neuronostatin-13 exhibits a targeted inhibitory profile. It selectively inhibits basal secretion of Growth Hormone (GH) and Luteinizing Hormone (LH) without affecting Prolactin, ACTH, FSH, or TSH [1]. This contrasts sharply with the broad-spectrum inhibitory action of somatostatin, which in the same study significantly reduced the secretion of all five hormones (GH, PRL, ACTH, LH, TSH) and also suppressed their gene expression [1].

Neuroendocrinology Pituitary Growth Hormone Luteinizing Hormone

Biphasic Pressor Response

When administered centrally, neuronostatin-13 induces a unique biphasic increase in mean arterial pressure (MAP) in rats. This is characterized by an initial, rapid phase mediated by sympathetic nervous system activation (blocked by phentolamine), followed by a sustained second phase driven by vasopressin secretion (blocked by a V1 receptor antagonist) [1]. In a direct comparison, the longer isoform, neuronostatin-19, elicits only a monophasic pressor response, while scrambled or non-amidated neuronostatin-13 peptides have no effect on MAP [2].

Cardiovascular Physiology Blood Pressure Vasopressin Sympathetic Nervous System

Appetite Suppression vs. Inactive Analogs

Neuronostatin-13 is a potent, peripherally active anorexigenic peptide. In mice, intraperitoneal administration of neuronostatin-13 significantly reduces food intake within the first hour post-injection. This effect is dose-dependent and highly specific, as non-amidated neuronostatin-13 completely fails to reduce food intake [1].

Metabolism Food Intake Appetite Regulation Obesity

Glucagon Release Stimulation

Neuronostatin-13 (human) has a well-characterized and quantifiable effect on pancreatic alpha-cells, making it a useful tool for studying islet biology and glucose counter-regulation. In vitro treatment with neuronostatin-13 significantly enhances low-glucose-induced glucagon release from isolated islets and leads to a robust increase in phosphorylated PKA in αTC1-9 cells [1].

Diabetes Glucose Homeostasis Islet Biology Glucagon

Negative Chronotropic Effect

Neuronostatin-13 (human) exerts a direct, quantifiable negative chronotropic effect on cardiac function in vivo. In rat models, challenge with neuronostatin-13 leads to a remarkable and time-dependent drop in heart rate, alongside significant decreases in left ventricular end-systolic diameter (LVESD) and fractional shortening . This profile demonstrates a clear cardiac depressant action distinct from its effects on blood pressure.

Cardiac Function Heart Rate Echocardiography Pharmacology

Neuronostatin-13 (human) Research Applications


GPR107 Signaling Pathway Mapping

Neuronostatin-13 (human) is the definitive ligand for studying the orphan GPR107 receptor. Its exclusive functional dependency on GPR107, with no cross-reactivity at somatostatin receptors (SST1-5) or other related GPCRs, makes it an essential tool for mapping GPR107-mediated signaling cascades, including cAMP/PKA and MAPK pathways, in isolation [REFS-1, REFS-2].

Central Blood Pressure Control

The well-characterized biphasic pressor response to centrally administered neuronostatin-13 provides a robust in vivo model for studying the distinct neurohumoral mechanisms regulating blood pressure. This model allows for the pharmacological dissection of sympathetic nervous system activation (Phase 1) and vasopressin-mediated vasoconstriction (Phase 2) [3].

Appetite Suppression & GI Motility

The potent and specific anorexigenic effect of peripherally administered neuronostatin-13 (-46.9% reduction in food intake at 15 ng/g) establishes it as a key reagent for research into appetite regulation, obesity, and the brain-gut axis. The inactivity of non-amidated analogs confirms that the fully processed, amidated peptide is the sole active agent [4].

Direct Cardiac Depressant Effects

The in vivo negative chronotropic and inotropic effects of neuronostatin-13, as quantified by echocardiography (decreased heart rate, LVESD, and fractional shortening), make it a valuable tool for studying direct peptide-mediated modulation of cardiac function, independent of its systemic pressor actions .

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